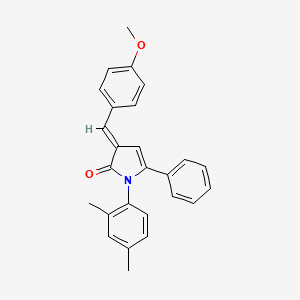
(3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、ピロリジノン類に属する有機化合物です。
合成方法
合成経路と反応条件
(3E)-1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンの合成は、一般的に、適切なアルデヒドとケトンをアミンと酸性または塩基性条件下で縮合させることで行われます。反応は、求核付加、環化、脱水などの段階を経て進行する可能性があります。
工業生産方法
このような化合物の工業生産方法は、収率と純度を最大化するように反応条件を最適化することがよくあります。これには、触媒の使用、制御された温度、反応を促進するための特定の溶媒が含まれる場合があります。
化学反応解析
反応の種類
酸化: この化合物は酸化反応を起こし、さまざまな酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、化合物を対応する還元型に変換することができます。
置換: この化合物は、官能基が他の基に置換される置換反応に参加することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生じることがありますが、還元はアルコールまたはアミンを生じることがあります。
科学研究への応用
化学
化学では、(3E)-1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、より複雑な分子の合成のための構成ブロックとして使用できます。その独特の構造は、さまざまな官能化と修飾を可能にします。
生物学
この化合物は、抗菌性、抗炎症性、または抗がん性などの生物活性を示す可能性があります。研究者は、これらの活性を研究して、新しい治療薬を開発しています。
医学
医学では、この化合物の誘導体は、薬物候補としての可能性を探求することができます。生物学的標的との相互作用は、さまざまな疾患に対する新しい治療法の開発につながる可能性があります。
工業
工業セクターでは、この化合物は、ポリマーやコーティングなど、特定の特性を持つ材料の製造に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones with amines under acidic or basic conditions. The reaction may proceed through a series of steps including nucleophilic addition, cyclization, and dehydration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study these activities to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their interactions with biological targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
(3E)-1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。これらの相互作用は、生物学的経路を調節し、観察される効果をもたらす可能性があります。特定の経路と標的は、化合物の構造と官能基によって異なります。
類似の化合物との比較
類似の化合物
- (3E)-1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンは、以下のような他のピロリジノン誘導体と比較できます。
- 1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オン
- 1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-チオン
独自性
(3E)-1-(2,4-ジメチルフェニル)-3-(4-メトキシベンジリデン)-5-フェニル-1,3-ジヒドロ-2H-ピロール-2-オンの独自性は、その特定の置換パターンと、電子供与基と電子求引基の両方があることにあります。この組み合わせは、反応性と生物活性を影響を与える可能性があり、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other pyrrolidinone derivatives such as:
- 1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- 1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-thione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups. This combination can influence its reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C26H23NO2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(3E)-1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C26H23NO2/c1-18-9-14-24(19(2)15-18)27-25(21-7-5-4-6-8-21)17-22(26(27)28)16-20-10-12-23(29-3)13-11-20/h4-17H,1-3H3/b22-16+ |
InChIキー |
NFIMDRJXNCBGLG-CJLVFECKSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)OC)/C2=O)C4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687262.png)
![2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide](/img/structure/B11687281.png)
![(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)acetic acid](/img/structure/B11687284.png)

![2-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11687291.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687298.png)
![2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B11687299.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11687308.png)
![N-(3-methylphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11687321.png)
![Ethyl 4,5-dimethyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11687329.png)
![2-[4-(4-nitrophenoxy)phenyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B11687336.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687352.png)
![2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B11687357.png)
